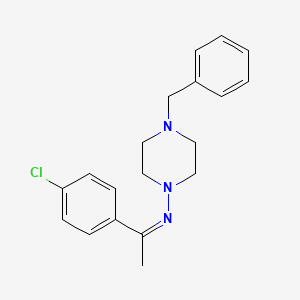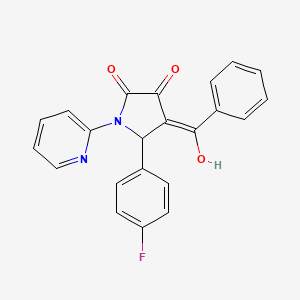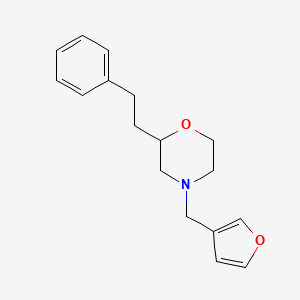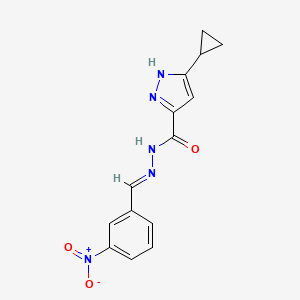
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE
Overview
Description
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Imine formation: The final step involves the reaction of the benzylated piperazine with 4-chlorobenzaldehyde under acidic conditions to form the imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the benzyl group.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new drugs, particularly for neurological or psychiatric conditions.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, modulating neurotransmitter activity. The compound may also inhibit specific enzymes or interact with DNA/RNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-FLUOROPHENYL)ETHAN-1-IMINE: Similar structure but with a fluorine atom instead of chlorine.
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-IMINE: Contains a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE may confer unique pharmacological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
IUPAC Name |
(Z)-N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16(18-7-9-19(20)10-8-18)21-23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQYVLRLHYSPRV-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-BUTOXYPHENYL)METHYLIDENE]-N-(4-METHYLPIPERAZINO)AMINE](/img/structure/B3887727.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887732.png)


![N-({1-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B3887748.png)

![5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3887769.png)

![N'-(3-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3887779.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-2-thienylmethylidene]propanohydrazide](/img/structure/B3887787.png)
![3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3887815.png)
![(4E)-5-(3-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3887829.png)
![ethyl 4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoate](/img/structure/B3887832.png)
![diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate](/img/structure/B3887843.png)
